molecular formula C18H12ClNO5 B5181200 3-(2-chloro-5-nitrobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone

3-(2-chloro-5-nitrobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone

Cat. No. B5181200
M. Wt: 357.7 g/mol
InChI Key: DSFUDLDMBUYULR-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-5-nitrobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, commonly known as CNB-MeSA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of chalcones and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CNB-MeSA is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the inhibition of various signaling pathways. CNB-MeSA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
CNB-MeSA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). CNB-MeSA has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, CNB-MeSA has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

CNB-MeSA has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized using various methods. It is also stable and can be stored for a long time without degradation. However, CNB-MeSA has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. In addition, its toxicity profile is not well established, and further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research on CNB-MeSA. One potential area of research is the development of CNB-MeSA as a potential anti-cancer agent. Further studies are needed to determine the efficacy and safety of CNB-MeSA in animal models and clinical trials. Another area of research is the investigation of the mechanism of action of CNB-MeSA. Further studies are needed to determine the signaling pathways involved in the pharmacological effects of CNB-MeSA. Finally, the development of novel synthetic methods for CNB-MeSA could lead to the discovery of new analogs with improved pharmacological properties.

Synthesis Methods

CNB-MeSA has been synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for synthesizing CNB-MeSA. The reaction involves the condensation of 2-chloro-5-nitrobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as potassium hydroxide. The product obtained is then cyclized using a suitable cyclizing agent to obtain CNB-MeSA.

Scientific Research Applications

CNB-MeSA has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, anti-bacterial, and anti-fungal properties. CNB-MeSA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess potent anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

(3E)-3-[(2-chloro-5-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO5/c1-24-15-5-2-11(3-6-15)17-10-13(18(21)25-17)8-12-9-14(20(22)23)4-7-16(12)19/h2-10H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFUDLDMBUYULR-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-[(2-chloro-5-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one

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